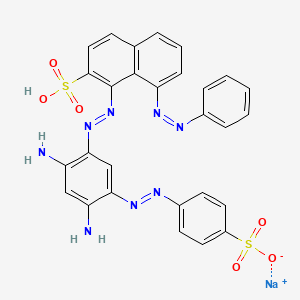
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is a complex organic compound belonging to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is widely used in various industrial applications, including textiles, food, and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-((4-sulphonatophenyl)azo)phenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-2-sulphonic acid under alkaline conditions to form the azo compound.
Disodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.
Reduction: Reduction of the azo groups can yield amines. This reaction is often carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Sulfonated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include redox reactions and complex formation with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 1,5-naphthalenedisulfonate
- Disodium 2-naphthalenesulfonate
- Disodium 1,6-naphthalenedisulfonate
Uniqueness
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it particularly valuable in industrial and research applications.
Propiedades
Número CAS |
84025-06-9 |
|---|---|
Fórmula molecular |
C28H21N8NaO6S2 |
Peso molecular |
652.6 g/mol |
Nombre IUPAC |
sodium;4-[[2,4-diamino-5-[(8-phenyldiazenyl-2-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22N8O6S2.Na/c29-21-15-22(30)25(16-24(21)34-32-19-10-12-20(13-11-19)43(37,38)39)35-36-28-26(44(40,41)42)14-9-17-5-4-8-23(27(17)28)33-31-18-6-2-1-3-7-18;/h1-16H,29-30H2,(H,37,38,39)(H,40,41,42);/q;+1/p-1 |
Clave InChI |
GMPFHRSJTVXZBC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=C(C=C3)S(=O)(=O)O)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















